1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
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Overview
Description
1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-a][1,3]benzimidazole core, followed by the introduction of the cyano and amino groups through nucleophilic substitution and amination reactions. The final step often involves the attachment of the 3-cyanopropoxyphenyl group via etherification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper complexes may be used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties can be exploited in the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-2-cyano-3-phenylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
- 1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl chloride
Uniqueness
1-amino-2-cyano-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to the presence of multiple cyano groups and the 3-cyanopropoxyphenyl substituent
Properties
Molecular Formula |
C23H16N6O |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C23H16N6O/c24-11-3-4-12-30-16-9-7-15(8-10-16)21-17(13-25)22(27)29-20-6-2-1-5-19(20)28-23(29)18(21)14-26/h1-2,5-10H,3-4,12,27H2 |
InChI Key |
AYVGZRRPRWVQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC=C(C=C4)OCCCC#N)C#N)N |
Origin of Product |
United States |
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